molecular formula C12H15ClN2O3S B4490066 2-CHLORO-5-(N-METHYLMETHANESULFONAMIDO)-N-(PROP-2-EN-1-YL)BENZAMIDE

2-CHLORO-5-(N-METHYLMETHANESULFONAMIDO)-N-(PROP-2-EN-1-YL)BENZAMIDE

Cat. No.: B4490066
M. Wt: 302.78 g/mol
InChI Key: JMNOHAINGWUHDR-UHFFFAOYSA-N
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Description

2-Chloro-5-(N-methylmethanesulfonamido)-N-(prop-2-en-1-yl)benzamide is a synthetic organic compound characterized by its complex molecular structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. It features a benzamide core substituted with a chloro group, a methylmethanesulfonamido group, and a prop-2-en-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(N-methylmethanesulfonamido)-N-(prop-2-en-1-yl)benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoic acid, N-methylmethanesulfonamide, and allylamine.

    Formation of Benzamide Core: The 2-chlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

    Amidation Reaction: The acid chloride is then reacted with N-methylmethanesulfonamide in the presence of a base such as triethylamine to form the sulfonamide intermediate.

    Alkylation: The final step involves the alkylation of the sulfonamide intermediate with allylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(N-methylmethanesulfonamido)-N-(prop-2-en-1-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of new derivatives with different substituents.

    Oxidation: Formation of oxidized products such as sulfoxides or sulfones.

    Reduction: Formation of reduced products such as amines or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-Chloro-5-(N-methylmethanesulfonamido)-N-(prop-2-en-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: It is explored for its use in the development of new materials with specific properties, such as polymers and coatings.

    Chemical Biology: The compound is used as a tool to study biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-chloro-5-(N-methylmethanesulfonamido)-N-(prop-2-en-1-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(N-methylmethanesulfonamido)benzamide: Lacks the prop-2-en-1-yl group.

    5-(N-Methylmethanesulfonamido)-N-(prop-2-en-1-yl)benzamide: Lacks the chloro group.

    2-Chloro-N-(prop-2-en-1-yl)benzamide: Lacks the N-methylmethanesulfonamido group.

Uniqueness

2-Chloro-5-(N-methylmethanesulfonamido)-N-(prop-2-en-1-yl)benzamide is unique due to the presence of all three functional groups: the chloro group, the N-methylmethanesulfonamido group, and the prop-2-en-1-yl group. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable molecule for research and development in various fields.

Properties

IUPAC Name

2-chloro-5-[methyl(methylsulfonyl)amino]-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3S/c1-4-7-14-12(16)10-8-9(5-6-11(10)13)15(2)19(3,17)18/h4-6,8H,1,7H2,2-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNOHAINGWUHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=C(C=C1)Cl)C(=O)NCC=C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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